Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
“Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C11H12N2O2 . It is a solid substance . The IUPAC name for this compound is ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for “Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate” is 1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-8(2)4-5-10(13)12-9/h4-7H,3H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate” is a solid substance . It should be stored in a dry room at normal temperature .Scientific Research Applications
Synthesis and Pharmacological Activity
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate has been utilized in the synthesis of various heterocyclic compounds, displaying a range of pharmacological activities. For instance, it has been involved in the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which exhibit anti-inflammatory, analgesic, and antipyretic properties (Abignente et al., 1982). Similarly, the synthesis of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids from ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates demonstrated notable pharmacological effects, including anti-inflammatory and analgesic activities (Abignente et al., 1984).
Anti-Hepatitis B Virus Activity
Significant anti-hepatitis B virus (HBV) activity has been observed in derivatives of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate. A series of these derivatives were synthesized and evaluated, with some demonstrating potent inhibitory effects on the replication of HBV DNA in HepG2.2.15 cells (Chen et al., 2011).
Chemical Reactivity and Synthesis of Fused Systems
The chemical reactivity of the imidazo[1,2-a]pyridine system, including ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate, has been extensively studied, offering insights into the synthesis of fused systems with potential biological activity. For instance, the reactivity of the system was examined through CNDO/2 calculations, and the results were compatible with the individual reactivities observed in the nitration of variously substituted imidazo[1,2-a]pyridines (Teulade et al., 1982).
Role in Catalytic Oxidation Reactions
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives have been synthesized and evaluated for their catalytic activities. These compounds, along with their in situ generated metal complexes, demonstrated effective catalysis in the oxidation of catechol to o-quinone, indicating the dependence of the oxidation rate on various parameters including the nature of the ligand and transition metals (Saddik et al., 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-8(2)4-5-10(13)12-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYXMAOPTOBSJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502501 | |
Record name | Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
70705-30-5 | |
Record name | Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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